Enhanced Stereoselectivity in Synthesis: >95% Trans Isomer via Chiral Auxiliary Method vs. Prior Art Mixtures
A patented method using tert-butanesulfinamide as a chiral auxiliary achieves >95% trans selectivity in the synthesis of trans-4-aminocyclohexanecarboxylic acid hydrochloride, a significant improvement over prior methods that yielded cis-trans mixtures of varying ratios [1].
| Evidence Dimension | Stereoselectivity (trans/cis ratio) of final product |
|---|---|
| Target Compound Data | >95% trans isomer (precise ratio not specified, described as 'greater than 95%') |
| Comparator Or Baseline | Prior methods cited in patent background: 4-aminobenzoic acid hydrogenation (cis:trans 16:49); 4-aminocyclohexanecarboxylate mixture (cis:trans 10:1); 4-oxocyclohexanecarboxylate reduction (cis:trans 5:2) |
| Quantified Difference | New method achieves >95% trans, surpassing the ~75% trans obtained from the 16:49 cis:trans ratio in the best prior method. |
| Conditions | Synthesis via reductive amination of 4-oxocyclohexanecarboxylate with tert-butanesulfinamide and Lewis acid catalyst. |
Why This Matters
Procuring a building block produced with high stereoselectivity reduces the burden and cost of downstream chiral purification, making it a more efficient and reliable intermediate for drug synthesis.
- [1] Chinese Patent Application CN202210103862.9. Preparation method of trans-4-aminocyclohexanecarboxylic acid hydrochloride. Published May 6, 2022. View Source
